molecular formula C18H11ClO3 B3460935 2-chloro-4-formylphenyl 1-naphthoate

2-chloro-4-formylphenyl 1-naphthoate

Cat. No.: B3460935
M. Wt: 310.7 g/mol
InChI Key: LORUVEJFWPYMAH-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenyl 1-naphthoate is an aromatic ester of interest in chemical research and development. It features a naphthoate backbone linked to a substituted phenyl ring that is functionalized with both an electron-withdrawing chlorine atom at the ortho position and a formyl group at the para position . This specific substitution pattern makes it a valuable synthetic intermediate or building block for constructing more complex molecules. In pharmaceutical research, structurally related 1-naphthoate and 2-naphthoic acid derivatives have demonstrated significant research value. For instance, similar naphthoate-based compounds have been developed as potent, small-molecule inhibitors of targets like Mcl-1, an anti-apoptotic protein implicated in cancer cell survival . Other naphthoic acid derivatives are also investigated as chaperones to ameliorate endoplasmic reticulum (ER) stress, a factor in diseases like diabetes . The presence of both a chloro and a formyl group on the phenyl ring provides two distinct sites for further chemical modification. The formyl group is particularly versatile, readily undergoing reactions such as condensations with amines to form hydrazones or Schiff bases, which are useful in ligand design and metal-organic framework synthesis . The ortho-chloro substituent introduces steric bulk, which can influence the molecule's overall conformation and physical properties . Researchers can utilize this compound in developing novel chemical entities for various applications, including medicinal chemistry, materials science, and as a ligand in coordination chemistry. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2-chloro-4-formylphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-16-10-12(11-20)8-9-17(16)22-18(21)15-7-3-5-13-4-1-2-6-14(13)15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORUVEJFWPYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Crystallographic Differences

The most closely studied analog is 4-nitrophenyl 1-naphthoate , where the phenyl ring bears a nitro group at the para position. Key structural comparisons include:

Property 2-Chloro-4-formylphenyl 1-Naphthoate 4-Nitrophenyl 1-Naphthoate
Substituents Cl (C2), CHO (C4) NO₂ (C4)
Dihedral Angle (Aromatic Rings) Hypothesized: 10–15° (steric hindrance from Cl) 8.66° (nearly coplanar)
Substituent Twist Angle CHO: ~5–10° (predicted) NO₂: 4.51°
Crystal Packing Likely C–H···O and Cl···π interactions Stabilized by C–H···O contacts

The chlorine substituent in the target compound introduces steric bulk at the ortho position, likely increasing the dihedral angle between the phenyl and naphthoate moieties compared to the nearly coplanar 4-nitrophenyl analog. The formyl group’s electron-withdrawing nature may also influence electronic distribution differently than the nitro group .

Key Reactivity Differences :

  • Nitro Group : Reduces to amine (-NH₂), enabling applications in drug intermediates (e.g., NSAIDs) .
  • Formyl Group : Participates in condensation reactions (e.g., Schiff base formation), expanding utility in polymer or coordination chemistry.
  • Chlorine : Enables nucleophilic aromatic substitution or Suzuki coupling, offering routes to diversified derivatives.

Thermal and Physical Properties

  • Melting Point: 4-Nitrophenyl 1-naphthoate melts at 385–393 K . The target compound’s melting point is expected to be lower due to reduced symmetry and weaker intermolecular forces (absence of strong NO₂ dipole interactions).
  • Solubility : The formyl group may enhance solubility in polar aprotic solvents (e.g., DMF) compared to the nitro analog.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-formylphenyl 1-naphthoate, and how can reaction yields be improved?

The synthesis of aromatic esters like this compound typically involves coupling a carboxylic acid chloride with a substituted phenol. A validated method involves:

Acid chloride formation : Reacting 1-naphthoic acid with thionyl chloride (SOCl₂) under reflux, catalyzed by dimethylformamide (DMF) .

Esterification : Adding the acid chloride to a solution of 2-chloro-4-formylphenol in dichloromethane (DCM) with triethylamine (TEA) as a base.

Purification : Extracting with ethyl acetate, washing with NaHCO₃ to remove unreacted acid, and recrystallizing from n-hexane.
Yield optimization : Control reaction temperature (room temperature for acid chloride addition, gentle heating post-reaction) and use excess phenol derivatives to drive esterification. Monitor progress via TLC (ethyl acetate:n-hexane, 1:1) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • FT-IR : Confirm ester carbonyl (C=O) stretch (~1740 cm⁻¹) and formyl group (C=O) at ~1680 cm⁻¹.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), formyl proton (δ ~9.8 ppm), and chlorine-substituted aromatic carbons (δ ~125–140 ppm).
  • HPLC-MS : Verify molecular ion peak ([M+H]⁺) at m/z 325.3 (calculated for C₁₈H₁₁ClO₃).
  • Elemental Analysis : Validate purity (>95%) by matching experimental C, H, and Cl percentages with theoretical values .

Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at the 2-position activates the aromatic ring toward nucleophilic attack, particularly at the 4-formyl position. For example:

  • Nucleophilic substitution : The formyl group can undergo condensation with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses.
  • Steric effects : The chloro group’s ortho position may hinder rotation, affecting reaction kinetics. Experimental design should include kinetic studies under varying temperatures (e.g., 25–80°C) and solvent polarities (DMF vs. THF) to map substituent effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

X-ray crystallography provides precise geometric parameters:

  • Dihedral angles : Measure the angle between the naphthoate and phenyl rings (e.g., ~8.66° in analogous nitro-substituted esters ).
  • Torsional angles : Assess planarity of the formyl group (C=O) relative to the aromatic ring.
  • Intermolecular interactions : Identify C–H⋯O hydrogen bonds or π-π stacking (critical for understanding packing behavior and solubility).
    Methodology : Grow crystals via slow evaporation in n-hexane/ethyl acetate. Use a diffractometer (e.g., Stoe IPDS-II) with Mo Kα radiation (λ = 0.71073 Å). Refine data with SHELXL97, constraining H-atoms using a riding model .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). The chloro and formyl groups lower LUMO energy, enhancing electrophilicity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.
  • MD simulations : Study solvent effects on conformation using GROMACS with OPLS-AA force field .

Q. How can researchers address contradictions in reported crystallographic data for similar naphthoate esters?

Discrepancies in dihedral angles or bond lengths may arise from:

  • Temperature differences : Data collected at 173 K (e.g., ) vs. room temperature.
  • Refinement protocols : Compare R-factors (e.g., R = 0.034 vs. higher values in lower-resolution studies).
    Resolution strategy :

Validate data quality via Rint (<0.05) and completeness (>95%).

Cross-reference with analogous structures (e.g., 4-nitrophenyl 1-naphthoate ).

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What experimental designs are recommended for studying its potential as a ligand in coordination chemistry?

  • Metal complex synthesis : React with Cd(II) or Cu(II) salts in ethanol/water under hydrothermal conditions (120°C, 24 hrs).
  • Characterization :
    • UV-Vis : Monitor d-d transitions (e.g., λ ~600 nm for Cu(II) complexes).
    • ESI-MS : Detect [M + ligand + H]⁺ peaks.
    • Magnetic susceptibility : Assess paramagnetic behavior in Cu(II) complexes.
  • Application : Fluorescent properties of Cd(II)-naphthoate complexes (e.g., emission at 450 nm) suggest utility in sensors .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of structurally related naphthoate derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may result from:

  • Purity issues : Validate compound integrity via HPLC and elemental analysis.
  • Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffers).
  • Structural nuances : Compare substituent effects (e.g., nitro vs. formyl groups in vs. ).
    Recommendation : Reproduce assays under standardized conditions (e.g., NIH/EPA guidelines) and use SAR studies to isolate active pharmacophores .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Esters

Parameter4-Nitrophenyl 1-Naphthoate Hypothetical this compound
Space groupP2₁/cP2₁/c (predicted)
Dihedral angle (aromatic)8.66°~9–12° (estimated)
C–H⋯O interactionsPresent (2.09 Å)Likely similar
R-factor0.034Target <0.05

Q. Table 2. Synthetic Yield Optimization Strategies

FactorImpact on YieldMethodological Adjustment
Reaction temperatureHighMaintain 25–40°C during coupling
Solvent polarityModerateUse DCM for improved solubility
Stoichiometry (phenol)Critical1.2:1 (phenol:acid chloride)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-formylphenyl 1-naphthoate
Reactant of Route 2
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2-chloro-4-formylphenyl 1-naphthoate

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